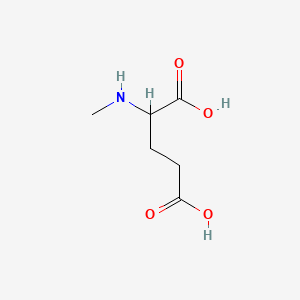

N-methylglutamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986911 | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35989-16-3, 6753-62-4 | |

| Record name | N-Methylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35989-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of N-Methylglutamic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of scientific discovery is often not a linear path but rather a confluence of observations, synthetic innovations, and biological inquiries. The story of N-methylglutamic acid (NMGA) is a testament to this process. While not as widely recognized as its parent compound, L-glutamic acid, the principal excitatory neurotransmitter in the central nervous system, NMGA holds a significant place in the annals of biochemistry and neuropharmacology. This technical guide delves into the historical narrative of NMGA's discovery, from the foundational chemical methodologies that enabled its synthesis to its identification in natural sources and the elucidation of its biological significance. We will explore the pioneering work that laid the groundwork for understanding N-methylated amino acids, detail the experimental protocols for their synthesis and isolation, and examine the compound's role as a modulator of glutamatergic neurotransmission.

The Dawn of N-Alkylation: Pioneering Synthetic Methodologies

The story of this compound begins not with its direct discovery, but with the development of fundamental organic chemistry techniques for the N-alkylation of amino acids. The early 20th century was a period of immense progress in understanding the building blocks of life, and the ability to chemically modify amino acids was a critical step forward.

The Fischer Era: Laying the Foundation

The seminal work on the N-methylation of amino acids can be traced back to the legendary chemist Emil Fischer in 1915 . His research provided the first methodologies for the controlled methylation of the alpha-amino group of amino acids. While Fischer's initial work did not specifically describe the synthesis of this compound, his methods were the bedrock upon which later syntheses were built.

One of Fischer's key approaches involved the reaction of an amino acid ester with an alkyl halide. This was a foundational step in demonstrating that the amino group could be selectively modified.

Evolution of Synthetic Protocols

Following Fischer's pioneering efforts, the mid-20th century saw the refinement and development of more sophisticated methods for N-methylation. A significant challenge was to achieve mono-methylation without proceeding to di-methylation and to preserve the stereochemistry of the parent amino acid.

A notable advancement was the reductive amination of α-keto acids. In the context of glutamic acid, its corresponding α-keto acid, α-ketoglutaric acid, could be reacted with methylamine in the presence of a reducing agent to yield this compound.

Experimental Protocol: Reductive Amination for the Synthesis of N-Methyl-DL-glutamic Acid (Conceptual)

-

Reaction Setup: In a suitable reaction vessel, dissolve α-ketoglutaric acid in an appropriate solvent, such as ethanol or water.

-

Addition of Methylamine: Add a solution of methylamine (CH₃NH₂) to the reaction mixture.

-

Reduction: Introduce a reducing agent, such as sodium amalgam or catalytic hydrogenation (e.g., using a palladium catalyst), to the mixture.

-

Reaction Conditions: Maintain the reaction at a controlled temperature and pH to optimize the yield and minimize side reactions.

-

Workup and Isolation: After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or ion-exchange chromatography, to yield N-methyl-DL-glutamic acid.

Nature's Fingerprint: Isolation and Identification of this compound

The presence of N-methylated amino acids is not confined to the laboratory. Nature, in its vast biochemical repertoire, utilizes these modified building blocks for various purposes.

Microbial Metabolism: The N-Methylglutamate Pathway

A significant breakthrough in understanding the natural role of NMGA came from studies of microbial metabolism. In certain bacteria, particularly methylotrophic bacteria that can utilize one-carbon compounds, this compound was identified as a key intermediate in the N-methylglutamate pathway . This pathway allows these microorganisms to assimilate methylamine as a carbon and nitrogen source.

The enzymatic synthesis of N-methyl-L-glutamic acid from L-glutamic acid and methylamine was elucidated in the 1960s, with the key enzyme being methylamine-glutamate N-methyltransferase .[1] This discovery solidified the position of NMGA as a naturally occurring and metabolically important molecule.

A Natural Flavor Enhancer: Presence in Tamarind

Beyond the microbial world, this compound has been identified in plants. Notably, it is found in the pulp of the tamarind fruit (Tamarindus indica). While the exact physiological role of NMGA in tamarind is not fully understood, its presence contributes to the unique flavor profile of this widely used culinary ingredient.

Experimental Protocol: General Method for Amino Acid Extraction from Plant Material (Adapted for Tamarind Pulp)

-

Sample Preparation: Homogenize fresh or dried tamarind pulp in a blender or with a mortar and pestle.

-

Extraction: Suspend the homogenized pulp in a solution of 80% ethanol. The ethanol serves to precipitate proteins and larger molecules while solubilizing free amino acids.

-

Centrifugation: Centrifuge the mixture to pellet the solid material.

-

Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids.

-

Solvent Evaporation: Remove the ethanol from the supernatant using a rotary evaporator under reduced pressure.

-

Purification by Ion-Exchange Chromatography:

-

Dissolve the dried extract in a suitable acidic buffer.

-

Load the solution onto a cation-exchange chromatography column (e.g., Dowex 50).

-

Wash the column with deionized water to remove neutral and anionic compounds.

-

Elute the bound amino acids using a gradient of increasing pH or ionic strength (e.g., with ammonium hydroxide or sodium hydroxide).

-

Collect fractions and analyze for the presence of this compound using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

-

Biological Significance: A Modulator of Glutamatergic Neurotransmission

The structural similarity of this compound to L-glutamic acid strongly suggested a role in neuroscience. Subsequent research has confirmed that NMGA acts as an agonist at glutamate receptors, the primary mediators of excitatory neurotransmission in the brain.

Interaction with Glutamate Receptors

Glutamate receptors are broadly classified into two families: ionotropic and metabotropic.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, and upon activation, they allow the influx of cations, leading to neuronal depolarization. The main subtypes are NMDA, AMPA, and kainate receptors.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades. They are further divided into three groups (I, II, and III).

N-methyl-L-glutamic acid has been shown to act as an agonist at various glutamate receptor subtypes. Its N-methyl group provides a distinct pharmacological profile compared to L-glutamate, influencing its binding affinity and efficacy at different receptors. While comprehensive data on its binding affinities across all receptor subtypes is still an area of active research, it is known to activate both ionotropic and metabotropic glutamate receptors.

Downstream Signaling Pathways

The activation of glutamate receptors by this compound initiates a cascade of intracellular signaling events.

-

Activation of iGluRs: The binding of NMGA to NMDA receptors, for instance, contributes to the opening of the ion channel, allowing the influx of Ca²⁺. This increase in intracellular calcium is a critical second messenger that activates a plethora of downstream enzymes, including calmodulin-dependent kinases (CaMKs), protein kinase C (PKC), and calcineurin. These signaling pathways are fundamental to synaptic plasticity, learning, and memory.

-

Activation of mGluRs: When NMGA activates Group I mGluRs (mGluR1 and mGluR5), it leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates PKC. Activation of Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs is typically coupled to the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following table summarizes key properties of N-methyl-L-glutamic acid.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 6753-62-4 |

| Appearance | White to off-white solid |

Conclusion

The history of this compound is a microcosm of the broader evolution of organic chemistry and neuroscience. From the foundational synthetic techniques developed by pioneers like Emil Fischer to its discovery as a natural product and its characterization as a neuromodulator, the journey of NMGA highlights the intricate relationship between chemical structure and biological function. For researchers and drug development professionals, understanding this history provides a valuable context for the ongoing exploration of glutamatergic signaling and the development of novel therapeutics targeting this critical neurotransmitter system. The story of this compound is far from over, and future research will undoubtedly uncover new facets of its role in the complex tapestry of life.

References

- Fischer, E., & Lipschütz, W. (1915). Synthese von N-Methyl-derivaten der α-Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378.

- Shaw, W. V., Tsai, L., & Stadtman, E. R. (1966). The enzymatic synthesis of this compound. Journal of Biological Chemistry, 241(4), 935-945.

-

FooDB. (n.d.). Showing Compound Methylglutamic acid (FDB007246). Retrieved from [Link]

-

Wikipedia. (2023, June 7). N-Methyl-L-glutamic acid. In Wikipedia. Retrieved from [Link]

- Coyle, J. T. (1983). Neurotoxic action of kainic acid. Journal of Neurochemistry, 41(1), 1-11.

- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21(1), 165-204.

Sources

An In-depth Technical Guide to the N-methylglutamic Acid Metabolic Pathway in Bacteria

Abstract

The N-methylglutamic acid (NMG) metabolic pathway represents a sophisticated biochemical route for the assimilation of one-carbon (C1) compounds, specifically methylamine, in a variety of bacteria, most notably within the phylum Proteobacteria. This pathway is an alternative to the more direct oxidation of methylamine by methylamine dehydrogenase. It involves a series of enzymatic steps that convert methylamine and glutamate into central metabolic intermediates. This guide provides a comprehensive overview of the NMG pathway, detailing its core enzymatic machinery, the genetic organization and regulation of the pathway, its physiological significance, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important metabolic route.

Introduction: The Significance of the this compound Pathway

Methylamine is a ubiquitous C1 compound in the environment, arising from the decomposition of organic matter containing methylated amines. For many methylotrophic bacteria, which can utilize single-carbon compounds as their sole source of carbon and energy, methylamine is a valuable nutrient. The this compound (NMG) pathway is one of the key strategies these organisms have evolved to channel the carbon and nitrogen from methylamine into their central metabolism.

Unlike the direct oxidation of methylamine to formaldehyde catalyzed by methylamine dehydrogenase, the NMG pathway is a more complex, multi-step process.[1] This complexity, however, may offer certain metabolic advantages, such as tighter control over the flux of C1 units and the avoidance of high concentrations of the toxic intermediate, formaldehyde. Understanding this pathway is crucial for fields ranging from environmental microbiology and biogeochemical cycling to metabolic engineering and the development of novel antimicrobial strategies.

The Core Enzymatic Machinery of the NMG Pathway

The NMG pathway is defined by three key enzymes that work in concert to convert monomethylamine (MMA) into formaldehyde and glutamate. These enzymes are encoded by a conserved cluster of genes, often organized into operons, ensuring their coordinated expression.[1]

γ-Glutamylmethylamide Synthetase (GMAS)

-

Reaction: Glutamate + Methylamine + ATP → γ-Glutamylmethylamide + ADP + Pi

-

Genetics: Encoded by the gmaS gene.[2]

-

Catalytic Mechanism: GMAS belongs to the glutamine synthetase family of enzymes.[3] The reaction proceeds through a two-step mechanism analogous to glutamine synthesis.[1] First, the γ-carboxyl group of glutamate attacks the γ-phosphate of ATP to form a reactive γ-glutamyl phosphate intermediate.[4] This is followed by a nucleophilic attack by the nitrogen atom of methylamine on the γ-carbonyl carbon of the intermediate, forming γ-glutamylmethylamide and releasing inorganic phosphate.[1] Divalent cations, typically Mg²⁺ or Mn²⁺, are required for activity, playing a role in stabilizing the phosphate groups of ATP and the conformation of the active site.[3]

N-methylglutamate Synthase (NMGS)

-

Reaction: γ-Glutamylmethylamide + Glutamate → N-methylglutamate + Glutamine

-

Genetics: Typically encoded by a three-gene cluster, mgsABC.[2]

-

Catalytic Mechanism: NMGS catalyzes the transfer of the methylamino group from γ-glutamylmethylamide to a molecule of glutamate, yielding N-methylglutamate and glutamine. While the precise mechanism is not as well-characterized as that of GMAS, it is proposed to be a transferase reaction. The enzyme likely binds both substrates in its active site, facilitating the transfer of the -NHCH₃ moiety. This reaction is critical as it generates the substrate for the final enzyme in the pathway.

N-methylglutamate Dehydrogenase (NMGDH)

-

Reaction: N-methylglutamate + Acceptor + H₂O → Glutamate + Formaldehyde + Reduced Acceptor

-

Genetics: Encoded by a four-gene cluster, mgdABCD.[2]

-

Catalytic Mechanism: NMGDH is a flavoprotein that catalyzes the oxidative demethylation of N-methylglutamate.[5] The reaction involves the oxidation of the N-methyl group, leading to the formation of an unstable intermediate that spontaneously hydrolyzes to yield glutamate and formaldehyde. The electrons from this oxidation are transferred to an electron acceptor. While the in vivo electron acceptor is not definitively established, in vitro assays have shown that artificial electron acceptors like 2,6-dichloroindophenol (DCPIP) can be used.[6] The formaldehyde produced is then assimilated into central carbon metabolism, typically via the serine cycle or the ribulose monophosphate pathway in methylotrophs.[7]

Genetic Organization and Regulation

The genes encoding the NMG pathway enzymes are typically clustered together on the bacterial chromosome, allowing for their co-regulation. In Methylobacterium extorquens, for instance, the mgsABC and gmaS genes form one operon, while the mgdABCD genes form a divergently transcribed operon.[2][7]

Expression of the NMG pathway genes is induced by the presence of methylamine in the growth medium.[2] While the specific transcriptional regulators have not been fully elucidated, it is clear that a sophisticated regulatory network is in place to ensure that the pathway is only activated when methylamine is available. This prevents the unnecessary expenditure of cellular resources on the synthesis of these enzymes.

Physiological Role and Metabolic Integration

The NMG pathway is essential for the growth of some methylotrophs on methylamine as a sole carbon and nitrogen source.[2] For example, Methylobacterium extorquens DM4, which lacks the methylamine dehydrogenase (mau) gene cluster, relies entirely on the NMG pathway for methylamine utilization.[8]

The formaldehyde generated by NMGDH is a central intermediate in methylotrophic metabolism. It can be oxidized to formate and then to CO₂ to generate reducing power (NADH and NADPH), or it can be assimilated into biomass through pathways like the serine cycle.[7] The glutamate produced by NMGDH is a key metabolite that links carbon and nitrogen metabolism, serving as a primary amino group donor for the synthesis of other amino acids and nitrogenous compounds.

The pathway's intermediates, γ-glutamylmethylamide and N-methylglutamate, are themselves interesting molecules. γ-Glutamylmethylamide is an amino acid analog found in some plants and fungi.[9]

Experimental Protocols for Studying the NMG Pathway

A key aspect of understanding the NMG pathway is the ability to experimentally probe its components. Below are detailed protocols for key assays and procedures.

Genetic Manipulation: Construction of a Gene Deletion Mutant in Methylobacterium extorquens

This protocol describes the creation of an in-frame deletion mutant of a target gene (e.g., gmaS) in Methylobacterium extorquens using a two-step homologous recombination strategy.

Materials:

-

Methylobacterium extorquens wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

Suicide vector (e.g., pCM433) containing a counter-selectable marker (e.g., sacB)

-

Antibiotics (e.g., tetracycline for the vector, rifamycin for M. extorquens)

-

Sucrose for counter-selection

-

Primers for amplifying flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

Electroporator and cuvettes

Procedure:

-

Construct the Deletion Vector:

-

Amplify the upstream and downstream flanking regions (approx. 500 bp each) of the target gene from M. extorquens genomic DNA using PCR.

-

Use primers that incorporate appropriate restriction sites.

-

Digest the suicide vector and the two flanking region PCR products with the chosen restriction enzymes.

-

Ligate the two flanking regions into the suicide vector, creating an in-frame deletion construct.

-

Transform the ligation product into E. coli and select for transformants on antibiotic-containing medium.

-

Verify the correct construct by restriction digest and sequencing.

-

-

First Recombination (Integration of the Suicide Vector):

-

Transfer the deletion vector from E. coli to M. extorquens via conjugation or electroporation.[10]

-

Select for M. extorquens cells that have integrated the plasmid into their chromosome by plating on a medium containing the appropriate antibiotic (e.g., tetracycline). This selects for a single-crossover event.

-

-

Second Recombination (Excision of the Vector):

-

Inoculate a single colony from the first recombination into a non-selective liquid medium and grow overnight. This allows for the second crossover event to occur.

-

Plate serial dilutions of the overnight culture onto a medium containing sucrose (e.g., 5-10%). The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second recombination event will grow.

-

-

Screen for Deletion Mutants:

-

Patch individual colonies from the sucrose plates onto both antibiotic-containing and non-antibiotic plates. Colonies that grow on the non-antibiotic plate but not the antibiotic plate have lost the vector.

-

Confirm the gene deletion in these colonies by PCR using primers that flank the deleted region. The PCR product from the mutant will be smaller than that from the wild-type.

-

Further confirm the deletion by sequencing the PCR product.

-

Enzyme Activity Assays

This is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCPIP), by NMGDH.

Materials:

-

Bacterial cell-free extract

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

-

N-methylglutamate (substrate)

-

DCPIP (electron acceptor)

-

Phenazine methosulfate (PMS; intermediate electron carrier)

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of N-methylglutamate (e.g., 100 mM) in water.

-

Prepare a stock solution of DCPIP (e.g., 2 mM) in water.

-

Prepare a stock solution of PMS (e.g., 20 mM) in water.

-

-

Assay Mixture:

-

In a cuvette, combine:

-

Potassium phosphate buffer to a final volume of 1 ml.

-

DCPIP to a final concentration of 50 µM.

-

PMS to a final concentration of 1 mM.

-

Cell-free extract (the amount will need to be optimized).

-

-

-

Initiate the Reaction:

-

Start the reaction by adding N-methylglutamate to a final concentration of 5 mM.

-

-

Measure Absorbance:

-

Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs).

-

The rate of decrease in absorbance is proportional to the NMGDH activity.

-

-

Calculate Activity:

-

Use the molar extinction coefficient of DCPIP at 600 nm (21 mM⁻¹cm⁻¹) to calculate the specific activity (e.g., in µmol of DCPIP reduced per minute per mg of protein).

-

This assay is based on the hydroxamate formation reaction, where hydroxylamine is used as a substrate in place of methylamine. The resulting γ-glutamylhydroxamate forms a colored complex with acidic ferric chloride.[11]

Materials:

-

Bacterial cell-free extract

-

Tris-HCl buffer (e.g., 100 mM, pH 7.5)

-

L-glutamate

-

Hydroxylamine hydrochloride (neutralized to pH 7.5)

-

ATP

-

MgCl₂

-

Ferric chloride reagent (FeCl₃, trichloroacetic acid, and HCl in water)

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

In a microcentrifuge tube, combine:

-

Tris-HCl buffer

-

L-glutamate (final concentration e.g., 50 mM)

-

Hydroxylamine (final concentration e.g., 15 mM)

-

ATP (final concentration e.g., 5 mM)

-

MgCl₂ (final concentration e.g., 20 mM)

-

Cell-free extract

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Stop the Reaction and Develop Color:

-

Stop the reaction by adding the ferric chloride reagent. This also develops the color.

-

-

Measure Absorbance:

-

Centrifuge the mixture to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 540 nm.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of γ-glutamylhydroxamate to quantify the amount of product formed.

-

Metabolite Analysis by HPLC

This method allows for the quantification of NMG pathway intermediates from bacterial cell extracts.

Materials:

-

Bacterial cell culture

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., chloroform/methanol/water mixture)

-

HPLC system with a suitable column (e.g., a reversed-phase C18 column)

-

Mobile phases (e.g., a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol)

-

Derivatizing agent (if necessary for detection, e.g., o-phthalaldehyde (OPA) for fluorescence detection of primary amines)

-

Standards for γ-glutamylmethylamide and N-methylglutamate

Procedure:

-

Sample Quenching and Extraction:

-

Rapidly quench the metabolism of a known volume of bacterial culture by adding it to a cold quenching solution.

-

Centrifuge to pellet the cells.

-

Extract the metabolites from the cell pellet using a suitable extraction solvent.

-

Separate the polar and non-polar phases by adding water and centrifuging. The NMG pathway intermediates will be in the polar (aqueous) phase.

-

-

Sample Preparation:

-

Dry the polar extract (e.g., using a speed vacuum concentrator).

-

Reconstitute the dried extract in a known volume of mobile phase.

-

(Optional) Derivatize the sample if required for detection.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Run a gradient elution program to separate the metabolites.

-

Detect the metabolites using a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry).

-

-

Quantification:

-

Identify the peaks corresponding to γ-glutamylmethylamide and N-methylglutamate by comparing their retention times to those of authentic standards.

-

Quantify the metabolites by integrating the peak areas and comparing them to a standard curve.

-

Quantitative Data and Pathway Visualization

Growth Phenotypes of NMG Pathway Mutants

The importance of the NMG pathway for methylamine metabolism can be demonstrated by comparing the growth of wild-type and mutant strains.

| Strain | Carbon Source | Nitrogen Source | Relative Growth Rate | Reference |

| M. extorquens DM4 (Wild-type) | Methylamine | Methylamine | 100% | [12] |

| M. extorquens DM4 ΔgmaS | Methylamine | Methylamine | No growth | [12] |

| M. extorquens DM4 ΔmgsA | Methylamine | Methylamine | No growth | [12] |

| M. extorquens DM4 ΔgmaS | Succinate | Methylamine | Reduced growth | [12] |

Table 1: Growth characteristics of M. extorquens DM4 and NMG pathway mutants on different carbon and nitrogen sources. Growth rates are relative to the wild-type strain growing on methylamine as the sole carbon and nitrogen source.

Proteomic Response to Methylamine

Proteomic studies have shown that the enzymes of the NMG pathway are significantly upregulated when bacteria are grown on methylamine compared to other carbon sources like succinate or methanol.

| Protein | Gene | Function | Fold Change (Methylamine vs. Succinate) | Reference |

| GMAS | gmaS | γ-Glutamylmethylamide Synthetase | > 10 | [2][13] |

| MgsA | mgsA | N-methylglutamate Synthase Subunit A | > 10 | [2][13] |

| MgsB | mgsB | N-methylglutamate Synthase Subunit B | > 10 | [2][13] |

| MgsC | mgsC | N-methylglutamate Synthase Subunit C | > 10 | [2][13] |

| MgdA | mgdA | N-methylglutamate Dehydrogenase Subunit A | > 10 | [2][13] |

| MgdB | mgdB | N-methylglutamate Dehydrogenase Subunit B | > 10 | [2][13] |

| MgdC | mgdC | N-methylglutamate Dehydrogenase Subunit C | > 10 | [2][13] |

| MgdD | mgdD | N-methylglutamate Dehydrogenase Subunit D | > 10 | [2][13] |

Table 2: Representative proteomic data showing the upregulation of NMG pathway enzymes in M. extorquens grown on methylamine.

Pathway and Workflow Diagrams

Caption: The this compound metabolic pathway.

Caption: Workflow for creating a gene deletion mutant.

Conclusion and Future Directions

The this compound pathway is a fascinating and important route for C1 assimilation in bacteria. While significant progress has been made in elucidating the genetics and overall function of this pathway, several areas warrant further investigation. A detailed structural and mechanistic understanding of the key enzymes, particularly N-methylglutamate synthase, is still needed. The precise regulatory mechanisms controlling the expression of the NMG pathway genes also remain to be fully characterized.

From a biotechnology perspective, the enzymes of the NMG pathway hold potential for biocatalytic applications, such as the synthesis of N-methylated amino acids. Furthermore, a deeper understanding of this pathway could inform strategies for engineering methylotrophic bacteria for the production of valuable chemicals from C1 feedstocks like methanol and methylamine. As our knowledge of this intricate metabolic route expands, so too will our ability to harness its potential for scientific and industrial applications.

References

- Bamforth, C. W., & Large, P. J. (1977). The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans. Biochemical Journal, 167(2), 509–512.

-

Toyama, H., Anthony, C., & Lidstrom, M. E. (1998). Construction of insertion and deletion mxa mutants of Methylobacterium extorquens AM1 by electroporation. FEMS Microbiology Letters, 166(1), 1–7. [Link]

-

Chistoserdova, L., & Lidstrom, M. E. (2003). Methylotrophy in Methylobacterium extorquens AM1 from a genomic point of view. Journal of Bacteriology, 185(10), 2980–2987. [Link]

-

Bosch, E. M., Muller, E. E. L., Schuurmans, J. M., & de Vries, E. J. (2008). Comprehensive proteomics of Methylobacterium extorquens AM1 metabolism under single carbon and non-methylotrophic conditions. Journal of Proteome Research, 7(11), 4964–4974. [Link]

-

Gourion, B., Rossignol, M., & Vorholt, J. A. (2006). A proteomic study of Methylobacterium extorquens reveals a response regulator essential for epiphytic growth. Proceedings of the National Academy of Sciences, 103(35), 13186-13191. [Link]

- Mindt, M., Nentwich, M., & Wendisch, V. F. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic Engineering, 47, 377-387.

-

Schada von Borzyskowski, L., Sonntag, F., & Popp, P. F. (2019). Design and Control of Extrachromosomal Elements in Methylorubrum extorquens AM1. ACS Synthetic Biology, 8(11), 2568-2578. [Link]

- Vanoni, M. A., & Curti, B. (2006). Glutamate synthase: a complex iron-sulfur flavoprotein. IUBMB life, 58(10), 571-586.

-

Nayak, D. D., & Marx, C. J. (2014). Methylamine utilization via the N-methylglutamate pathway in Methylobacterium extorquens PA1 involves a novel flow of carbon through C1 assimilation and dissimilation pathways. Journal of bacteriology, 196(22), 3894–3903. [Link]

-

Vuilleumier, S., et al. (2009). Methylobacterium Genome Sequences: A Reference Blueprint to Investigate Microbial Metabolism of C1 Compounds from Natural and Industrial Sources. PLoS ONE, 4(5), e5584. [Link]

-

Gourion, B., Rossignol, M., & Vorholt, J. A. (2006). A proteomic study of Methylobacterium extorquens reveals a response regulator essential for epiphytic growth. Proceedings of the National Academy of Sciences of the United States of America, 103(35), 13186–13191. [Link]

-

Peyraud, R., Kiefer, P., & Christen, P. (2011). Reconstruction of C3 and C4 metabolism in Methylobacterium extorquens AM1 using transposon mutagenesis. Microbiology, 157(Pt 12), 3402–3414. [Link]

- Eisenberg, D., et al. (2000). The structure and function of glutamine synthetase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 122-145.

- Shaw, W. V., Tsai, L., & Stadtman, E. R. (1966). The enzymatic synthesis of this compound. The Journal of biological chemistry, 241(4), 935–945.

-

Nayak, D. D., & Marx, C. J. (2015). Experimental Horizontal Gene Transfer of Methylamine Dehydrogenase Mimics Prevalent Exchange in Nature and Overcomes the Methylamine Growth Constraints Posed by the Sub-Optimal N-Methylglutamate Pathway. Microorganisms, 3(2), 60–79. [Link]

-

Ochsner, A. M., et al. (2017). Continuous Culture Adaptation of Methylobacterium extorquens AM1 and TK 0001 to Very High Methanol Concentrations. Frontiers in Microbiology, 8, 1599. [Link]

-

Good, N. M., et al. (2021). Aromatic acid metabolism in Methylobacterium extorquens reveals interplay between methylotrophic and heterotrophic pathways. Applied and Environmental Microbiology, 87(19), e01132-21. [Link]

-

Schuerger, A. C., & Nicholson, W. L. (2016). Cell-to-Cell Heterogeneity in Growth Rate and Gene Expression in Methylobacterium extorquens AM1. Applied and Environmental Microbiology, 82(18), 5548–5559. [Link]

-

Wedler, F. C., & Horn, B. R. (1976). Catalytic mechanisms of glutamine synthetase enzymes. Studies with analogs of possible intermediates and transition states. The Journal of biological chemistry, 251(23), 7530–7538. [Link]

-

Shaw, W. V., Tsai, L., & Stadtman, E. R. (1966). The enzymatic synthesis of this compound. The Journal of biological chemistry, 241(4), 935–945. [Link]

-

Chen, Y., et al. (2010). γ-Glutamylmethylamide Is an Essential Intermediate in the Metabolism of Methylamine by Methylocella silvestris. Applied and Environmental Microbiology, 76(13), 4530–4537. [Link]

-

Son, H. F., et al. (2016). Crystal structure of glutamate dehydrogenase (GDH) from Corynebacterium glutamicum. RCSB PDB. [Link]

-

Carter, M. S., et al. (2011). Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes. The Journal of biological chemistry, 286(28), 25162–25170. [Link]

- Krajewski, W. W., et al. (2008). Structure of the human glutamine synthetase. Proceedings of the National Academy of Sciences, 105(21), 7481-7486.

-

Bamforth, C. W., & Large, P. J. (1977). The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans. Biochemical Journal, 167(2), 509–512. [Link]

-

Hersh, L. B., Peterson, J. A., & Thompson, A. A. (1971). An N-methyl glutamate dehydrogenase from Pseudomonas M.A. Archives of biochemistry and biophysics, 145(1), 115–120. [Link]

- Roon, R. J., & Levenberg, B. (1972). A new method for the synthesis of gamma-glutamylmethylamide. Analytical biochemistry, 45(2), 521–527.

-

Chen, Y., Scanlan, J., Song, L., Crombie, A., Rahman, M. T., Schäfer, H., & Murrell, J. C. (2010). γ-Glutamylmethylamide is an essential intermediate in the metabolism of methylamine by Methylocella silvestris. Applied and environmental microbiology, 76(13), 4530–4537. [Link]

-

Wikipedia contributors. (2023, December 12). Methylglutamate dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023, August 2). γ-Glutamylmethylamide. In Wikipedia, The Free Encyclopedia. [Link]

-

Raushel, F. M., & Villafranca, J. J. (1980). Kinetic studies to determine the mechanism of regulation of bovine liver glutamate dehydrogenase by nucleotide effectors. Biochemistry, 19(23), 5481–5485. [Link]

- Vanoni, M. A., et al. (1995). Glutamate synthase: structural and functional properties of the iron-sulfur flavoprotein. Biochemical Society transactions, 23(3), 547–551.

-

West, M. B., et al. (2011). Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes. The Journal of biological chemistry, 286(28), 25162–25170. [Link]

-

Mindt, M., Nentwich, M., & Wendisch, V. F. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Metabolic engineering, 47, 377–387. [Link]

-

ExplorEnz. (n.d.). EC 1.5.99.5. Retrieved January 1, 2026, from [Link]

- Kumada, Y., et al. (1993). Evolution of the glutamine synthetase gene, one of the oldest existing and functioning genes. Proceedings of the National Academy of Sciences, 90(7), 3009-3013.

- Roon, R. J., & Levenberg, B. (1972). Glutamine synthetase (glutamine-hydrolysing). Methods in enzymology, 25, 239–246.

-

Vanoni, M. A., & Curti, B. (2006). Glutamate synthase. Proteopedia. [Link]

- Castonguay, R., Lherbet, C., & Guptill, L. (2011). Gamma-Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism. Methods in enzymology, 496, 447–464.

-

Krajewski, W. W., et al. (2008). Structure of the human glutamine synthetase. ResearchGate. [Link]

-

Bamforth, C. W., & Large, P. J. (1977). The Molecular Size of N-Methylglutamate Dehydrogenase of Pseudomonas aminovorans. Biochemical Journal, 167(2), 509–512. [Link]

-

Hersh, L. B., Peterson, J. A., & Thompson, A. A. (1971). An N-methyl glutamate dehydrogenase from Pseudomonas M.A. Archives of Biochemistry and Biophysics, 145(1), 115-120. [Link]

-

Wikipedia contributors. (2023, October 27). Glutamine synthetase. In Wikipedia, The Free Encyclopedia. [Link]

-

Castonguay, R., Lherbet, C., & Guptill, L. (2011). Gamma-Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism. Methods in enzymology, 496, 447–464. [Link]

-

Gruffaz, C., et al. (2014). Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine. Applied and Environmental Microbiology, 80(11), 3541–3550. [Link]

- Son, H. F., et al. (2016). Structural insights into domain movement and cofactor specificity of glutamate dehydrogenase from Corynebacterium glutamicum. FEBS Letters, 590(10), 1466-1475.

-

Michener, J. K., et al. (2021). Engineered Methylobacterium extorquens grows well on methoxylated aromatics due to its formaldehyde metabolism and stress response. bioRxiv. [Link]

-

Seguro, K., et al. (1995). Comparison of substrate specificities of transglutaminases using synthetic peptides as acyl donors. Journal of agricultural and food chemistry, 43(8), 2096-2100. [Link]

Sources

- 1. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 2. Comparison of the proteome of Methylobacterium extorquens AM1 grown under methylotrophic and nonmethylotrophic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 4. Catalytic mechanisms of glutamine synthetase enzymes. Studies with analogs of possible intermediates and transition states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylglutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. The molecular size of N-methylglutamate dehydrogenase of Pseudomonas aminovorans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylobacterium Genome Sequences: A Reference Blueprint to Investigate Microbial Metabolism of C1 Compounds from Natural and Industrial Sources | PLOS One [journals.plos.org]

- 9. γ-Glutamylmethylamide - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. γ-Glutamylmethylamide Is an Essential Intermediate in the Metabolism of Methylamine by Methylocella silvestris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive proteomics of Methylobacterium extorquens AM1 metabolism under single carbon and non-methylotrophic conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Role of N-methylglutamic Acid in the Central Nervous System

Abstract

N-methylglutamic acid (NMGA) is an intriguing, yet understudied, derivative of the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), L-glutamic acid. While its non-methylated counterpart and other methylated analogues like N-methyl-D-aspartate (NMDA) have been the focus of extensive research, the specific biological roles of NMGA remain largely enigmatic. This technical guide provides a comprehensive overview of the current understanding of NMGA, delving into its metabolic pathways, pharmacological profile at glutamate receptors, and observed physiological effects within the CNS. By synthesizing the available, albeit limited, evidence, this document aims to provide a foundational resource for researchers, neuroscientists, and drug development professionals. We will explore the enzymatic machinery potentially responsible for its synthesis and degradation, its complex interactions with neuronal excitability, and its putative implications in both physiological and pathological states. Furthermore, this guide presents detailed experimental protocols and workflows to facilitate future investigations into this fascinating molecule, highlighting the significant research gaps and opportunities that lie ahead in elucidating the full spectrum of this compound's function in the brain.

Introduction: The Glutamatergic Landscape and the Emergence of this compound

The glutamatergic system is the primary mediator of excitatory neurotransmission in the vertebrate CNS, playing a pivotal role in a vast array of neural functions, from synaptic plasticity, learning, and memory to higher cognitive processes.[1] The actions of L-glutamate are mediated through a diverse family of ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[2][3] N-methylated amino acids have garnered significant interest in neuropharmacology due to their potential for modified potency, selectivity, and pharmacokinetic profiles compared to their parent compounds.[4] The most prominent example is N-methyl-D-aspartate (NMDA), a synthetic agonist that was instrumental in identifying and characterizing the NMDA subtype of ionotropic glutamate receptors.[5][6]

In this context, this compound (NMGA) presents itself as a molecule of interest. As a direct derivative of L-glutamate, it holds the potential to interact with the intricate machinery of the glutamatergic system. NMGA exists as two stereoisomers: N-methyl-L-glutamic acid (NMLG) and N-methyl-D-glutamic acid (NMDG). While research on both is limited, NMLG is considered a potent agonist at glutamate receptors and is utilized in neuroscience research to study synaptic transmission and neuroplasticity.[7] This guide will navigate the current, though sparse, landscape of NMGA research, aiming to consolidate existing knowledge and pave the way for future exploration.

Biosynthesis and Metabolism: The Enzymatic Machinery of NMGA

The presence and physiological relevance of any endogenous molecule are fundamentally linked to its metabolic pathways. For N-methyl-L-glutamic acid, two key enzymes have been identified that are responsible for its synthesis and degradation, primarily studied in the context of methane metabolism in microorganisms.[8] Their roles within the mammalian CNS are an area of active investigation.

Biosynthesis: Methylamine-Glutamate N-Methyltransferase

The synthesis of N-methyl-L-glutamic acid is catalyzed by the enzyme methylamine-glutamate N-methyltransferase (EC 2.1.1.21). This enzyme facilitates the transfer of a methyl group from methylamine to the amino group of L-glutamate, yielding N-methyl-L-glutamate and ammonia.[9][10]

Reaction: Methylamine + L-glutamate ⇌ NH₃ + N-methyl-L-glutamate

While the enzymatic synthesis of this compound has been demonstrated, the prevalence and activity of methylamine-glutamate N-methyltransferase in different regions of the mammalian brain require further investigation to confirm a significant endogenous production of NMGA.[9]

Degradation: N-methylglutamate Dehydrogenase

The degradation of N-methyl-L-glutamate back to L-glutamate is catalyzed by N-methylglutamate dehydrogenase (EC 1.5.99.5). This enzyme catalyzes the oxidative demethylation of N-methyl-L-glutamate, producing L-glutamate and formaldehyde.[8][11]

Reaction: N-methyl-L-glutamate + Acceptor + H₂O ⇌ L-glutamate + Formaldehyde + Reduced acceptor

The presence and activity of this dehydrogenase in mammalian brain tissue, particularly within mitochondria where glutamate metabolism is prominent, is a critical factor in determining the turnover and steady-state levels of endogenous NMGA.[12]

Diagram: Metabolic Pathway of N-methyl-L-glutamic Acid

Caption: Biosynthesis and degradation of N-methyl-L-glutamic acid.

Pharmacology of this compound at Glutamate Receptors

The primary mechanism by which NMGA is expected to exert its effects in the CNS is through direct interaction with glutamate receptors. However, a detailed pharmacological profile, including binding affinities for various receptor subtypes, is not yet well-established.

Interaction with Ionotropic Glutamate Receptors (iGluRs)

The iGluR family, which includes NMDA, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[4]

-

NMDA Receptors: While N-methyl-D-aspartate is the archetypal agonist for these receptors, the interaction of N-methyl-D-glutamic acid with NMDA receptors is less clear. Given the structural similarity, it is plausible that NMDG could act as an agonist, but its potency and efficacy relative to NMDA and glutamate are unknown. The neurotoxicity of several glutamate receptor agonists is linked to their interaction with NMDA receptors.[2]

-

AMPA and Kainate Receptors: The structural similarity of NMGA to glutamate suggests a potential interaction with AMPA and kainate receptors.[4] The nature of this interaction, whether as an agonist, antagonist, or modulator, requires empirical investigation.

Interaction with Metabotropic Glutamate Receptors (mGluRs)

The mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability over a slower timescale. They are classified into three groups (I, II, and III). N-acetyl-aspartyl-glutamate (NAAG), a structurally related endogenous dipeptide, is a selective agonist at mGluR3.[7] This raises the possibility that NMGA may also exhibit activity at mGluR subtypes, potentially as a selective agonist.

Table 1: Putative Pharmacological Profile of this compound

| Receptor Subtype | Known Agonists | Postulated Interaction with NMGA | Required Experimental Validation |

| Ionotropic | |||

| NMDA | L-Glutamate, NMDA | Potential agonist activity (NMDG) | Radioligand binding assays, electrophysiology |

| AMPA | L-Glutamate, AMPA | Possible agonist or modulator activity | Receptor binding studies, patch-clamp recordings |

| Kainate | L-Glutamate, Kainic Acid | Possible agonist or modulator activity | Receptor binding studies, patch-clamp recordings |

| Metabotropic | |||

| Group I (mGluR1, 5) | L-Glutamate, DHPG | Unknown | Binding affinity and functional assays |

| Group II (mGluR2, 3) | L-Glutamate, LY354740 | Potential agonist activity | Competitive binding assays, second messenger assays |

| Group III (mGluR4,6-8) | L-Glutamate, L-AP4 | Unknown | Binding affinity and functional assays |

Physiological and Pathophysiological Roles in the Central Nervous System

The functional consequences of NMGA's interactions with glutamate receptors are beginning to be explored, although the available data is preliminary.

Modulation of Neuronal Excitability

A study on guinea-pig cerebellar slices revealed that N-methyl-DL-glutamate can elicit a complex response, characterized by a strong inhibition of spontaneous spike discharges followed by a strong excitation. The inhibitory effect was competitively antagonized by both picrotoxin and strychnine, suggesting an interaction with GABA and glycine receptors, respectively. The excitatory component was unaffected by these antagonists, implying a direct action on glutamate receptors. This dual action suggests that NMGA could have a complex modulatory role in neuronal circuits.

Potential Role in Synaptic Plasticity, Learning, and Memory

Given that glutamate receptors, particularly NMDA receptors, are central to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory, it is plausible that NMGA could influence these processes.[1] As a potential agonist at glutamate receptors, NMLG is used in research to explore the mechanisms of learning and memory.[7]

Implications in Neurological and Psychiatric Disorders

Dysregulation of the glutamatergic system is implicated in a wide range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and schizophrenia.[6][13]

-

Excitotoxicity: Overactivation of glutamate receptors, particularly NMDA receptors, can lead to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity.[2][4] If NMGA acts as a potent glutamate receptor agonist, its dysregulation could contribute to excitotoxic neurodegeneration.

-

Neurodegenerative Diseases: Altered levels of glutamate have been reported in the brains of patients with mood disorders and Alzheimer's disease.[13][14] The potential involvement of NMGA in these conditions is an unexplored but potentially fruitful area of research.

-

Schizophrenia: The glutamate hypothesis of schizophrenia posits that hypofunction of NMDA receptors contributes to the symptoms of the disorder.[15] The effect of NMGA on this complex interplay is currently unknown.

Experimental Protocols for the Study of this compound

Advancing our understanding of NMGA requires robust and reproducible experimental methodologies. The following protocols are adapted from established methods for studying glutamate and its analogues and can be tailored for NMGA research.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of NMGA for specific glutamate receptor subtypes expressed in cell lines or present in brain tissue homogenates.

Materials:

-

Membrane preparation from cells expressing the target receptor or from specific brain regions (e.g., hippocampus, cortex).

-

Radioligand specific for the target receptor (e.g., [³H]-CGP 39653 for NMDA receptors, [³H]-AMPA for AMPA receptors).

-

N-methyl-L-glutamic acid and/or N-methyl-D-glutamic acid.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM L-glutamate).

-

Competition: Membranes, radioligand, and varying concentrations of NMGA.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the logarithm of the NMGA concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiological Recording of Neuronal Responses

This protocol outlines the use of whole-cell patch-clamp electrophysiology in acute brain slices to investigate the effects of NMGA on neuronal membrane properties and synaptic transmission.[1][16][17][18]

Materials:

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.

-

N-methyl-D-glucamine (NMDG)-based cutting solution for improved slice health.[1]

-

Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system.

-

Glass micropipettes for recording electrodes.

-

Intracellular solution for filling the recording electrodes.

-

NMGA stock solution.

Procedure:

-

Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold NMDG-based solution. Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) of the desired brain region (e.g., hippocampus or cerebellum) using a vibratome in ice-cold NMDG solution.

-

Slice Recovery: Transfer the slices to a recovery chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour.

-

Recording: Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

-

Patching: Under visual guidance, approach a neuron with a glass micropipette filled with intracellular solution and establish a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

-

Data Acquisition:

-

Current-clamp: Record the resting membrane potential and firing properties of the neuron in response to current injections. Bath apply NMGA at various concentrations and observe changes in membrane potential and firing rate.

-

Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) and record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs). Apply NMGA and analyze changes in the frequency, amplitude, and kinetics of these currents.

-

-

Data Analysis: Analyze the recorded electrophysiological data to determine the effects of NMGA on neuronal excitability and synaptic transmission.

Quantification of NMGA in Brain Tissue and Cerebrospinal Fluid

This protocol provides a general workflow for the analysis of NMGA levels using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). Chiral separation techniques may be necessary to distinguish between NMLG and NMDG.[19][20]

Materials:

-

Brain tissue or cerebrospinal fluid (CSF) samples.

-

Homogenization buffer.

-

Protein precipitation solution (e.g., ice-cold acetonitrile).

-

Internal standard (e.g., a stable isotope-labeled version of NMGA).

-

HPLC system with a suitable column (e.g., a chiral column for enantiomeric separation).

-

Mass spectrometer (e.g., triple quadrupole or high-resolution MS).

Procedure:

-

Sample Preparation: Homogenize brain tissue in buffer or use CSF directly. Add the internal standard. Precipitate proteins with an organic solvent. Centrifuge and collect the supernatant.

-

Chromatographic Separation: Inject the sample extract onto the HPLC column. Develop a gradient elution method to achieve separation of NMGA from other amino acids and matrix components. If separating enantiomers, a chiral column and appropriate mobile phase are required.

-

Mass Spectrometric Detection: Ionize the eluting compounds using an appropriate ionization source (e.g., electrospray ionization - ESI). In the mass spectrometer, monitor for the specific precursor-to-product ion transitions for NMGA and the internal standard (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).

-

Quantification: Generate a standard curve using known concentrations of NMGA. Quantify the amount of NMGA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Future Directions and Unanswered Questions

The field of this compound research is in its infancy, with a multitude of unanswered questions that represent exciting avenues for future investigation:

-

Endogenous Presence and Distribution: A critical first step is to definitively establish the endogenous presence and concentration of NMGA in various regions of the mammalian CNS. This will provide the necessary context for its physiological relevance.

-

Receptor Pharmacology: Comprehensive pharmacological profiling is required to determine the binding affinities and functional activities of both NMLG and NMDG at all subtypes of glutamate receptors.

-

Signaling Pathways: Elucidating the intracellular signaling cascades activated by NMGA will provide a mechanistic understanding of its cellular effects.

-

In Vivo Function: Studies using in vivo techniques such as microdialysis and behavioral pharmacology are needed to understand the role of NMGA in complex brain functions and behavior.

-

Role in Disease: Investigating the levels of NMGA in animal models of neurological and psychiatric disorders, as well as in patient populations, could reveal its potential as a biomarker or therapeutic target.

Conclusion

This compound stands as a compelling yet largely unexplored molecule within the complex world of glutamatergic neurotransmission. Its structural similarity to L-glutamate, coupled with preliminary evidence of its dual excitatory and inhibitory effects, suggests a nuanced modulatory role in the CNS. While the current body of knowledge is limited, the potential for NMGA to influence synaptic function, plasticity, and contribute to the pathophysiology of neurological disorders is significant. This technical guide has aimed to synthesize the available information and provide a roadmap for future research. Through the application of modern analytical and neurophysiological techniques, the scientific community is poised to unravel the biological significance of this compound and its place within the intricate signaling landscape of the brain.

References

- 1. digitalcommons.providence.org [digitalcommons.providence.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. resources.tocris.com [resources.tocris.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Creatine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. The enzymatic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-L-glutamic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: Showing metabocard for N-methyl-L-glutamic Acid (HMDB0062660) [hmdb.ca]

- 13. Increased levels of glutamate in brains from patients with mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Tonic facilitation of glutamate release by presynaptic N-methyl-D-aspartate autoreceptors in the entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiological Properties of Substantia Gelatinosa Neurons in the Preparation of a Slice of Middle-Aged Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 111.68.96.114:8088 [111.68.96.114:8088]

A Technical Guide to C1-Amine Metabolism: Contrasting the N-Methylglutamate Pathway in Bacteria with Methylotrophic Methanogenesis in Archaea

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary

The microbial metabolism of single-carbon (C1) compounds, particularly methylated amines, is a critical node in global carbon and nitrogen cycles. While both bacteria and archaea utilize these substrates, the biochemical pathways they employ are fundamentally distinct, reflecting divergent evolutionary strategies for either biomass assimilation or energy conservation. This technical guide provides an in-depth exploration of the N-methylglutamic acid (NMG) pathway, a sophisticated mechanism for methylamine assimilation in methylotrophic bacteria. We will dissect its enzymatic machinery, genetic organization, and the experimental methodologies required for its characterization. Subsequently, we will contrast this assimilatory pathway with the canonical methylotrophic methanogenesis pathway found in archaea, such as Methanosarcina, which utilizes a direct methyl-transfer cascade for energy generation in the form of methane. By presenting these pathways in parallel, this guide aims to provide researchers and drug development professionals with a clear, mechanistically grounded understanding of these two vital, yet distinct, metabolic systems.

Part 2: The N-Methylglutamate (NMG) Pathway: A Bacterial Strategy for C1-Amine Assimilation

Introduction and Core Logic

In many methylotrophic bacteria that lack the methylamine dehydrogenase system, the N-methylglutamate (NMG) pathway is the primary mechanism for utilizing monomethylamine (MMA) as a sole source of carbon and nitrogen.[1] The central logic of this pathway is not to immediately oxidize the methyl group for energy, but rather to safely "capture" it onto a carrier molecule—glutamate—for subsequent channeling into central metabolism. This strategy avoids the generation of toxic free formaldehyde. The pathway involves a sequence of three key enzymatic reactions that convert methylamine and glutamate into N-methylglutamate, which is then oxidatively demethylated.

Enzymatic Cascade of the NMG Pathway

The NMG pathway proceeds through three core, ATP-dependent enzymatic steps. The genes encoding these enzymes are often found clustered in a single operon, ensuring coordinated expression.[2][3]

-

γ-Glutamylmethylamide Synthetase (GMAS): This enzyme catalyzes the initial activation and condensation of methylamine with L-glutamate to form γ-glutamylmethylamide. This step is essential for utilizing MMA as a carbon source.[2]

-

N-Methylglutamate Synthase (NMGS): This enzyme mediates the conversion of γ-glutamylmethylamide into N-methyl-L-glutamate.

-

N-Methylglutamate Dehydrogenase (NMGDH): This is the terminal enzyme of the pathway. It catalyzes the oxidative demethylation of N-methyl-L-glutamate, regenerating L-glutamate and transferring the methyl group to a C1 carrier, typically tetrahydrofolate (H4F), to form methylene-H4F.[1] This C1 unit can then be directed towards either assimilation into biomass via the serine cycle or oxidation to CO2 for energy.

Visualization of the Bacterial NMG Pathway

Caption: The N-Methylglutamate (NMG) Pathway for monomethylamine assimilation in bacteria.

Experimental Protocol: Assay of N-Methylglutamate Dehydrogenase (NMGDH) Activity

This protocol describes a continuous spectrophotometric assay for NMGDH (EC 1.5.99.5) from a bacterial cell lysate, using an artificial electron acceptor. The principle is to measure the rate of reduction of the acceptor, which is coupled to the oxidative demethylation of N-methyl-L-glutamate.

Materials:

-

Cell-free extract (lysate) from bacteria grown on methylamine.

-

Assay Buffer: 100 mM potassium phosphate, pH 7.5.

-

Substrate: 50 mM N-methyl-L-glutamate (NMG) in Assay Buffer.

-

Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP) in Assay Buffer.

-

Coupling Agent: 10 mM Phenazine methosulfate (PMS).

-

Spectrophotometer capable of reading at 600 nm.

Methodology:

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:

-

850 µL Assay Buffer

-

50 µL of 2 mM DCPIP solution (final concentration: 100 µM)

-

10 µL of 10 mM PMS solution (final concentration: 100 µM)

-

50 µL of cell-free extract (protein concentration should be optimized).

-

-

Incubation and Blank Reading: Mix the contents by gentle inversion and incubate at 30°C for 3 minutes to allow for the reduction of DCPIP by endogenous substrates. Monitor the absorbance at 600 nm (A600) until a stable baseline is achieved. This reading serves as the background rate.

-

Initiation of Reaction: Initiate the reaction by adding 40 µL of 50 mM NMG substrate (final concentration: 2 mM). Mix immediately.

-

Data Acquisition: Immediately begin recording the decrease in A600 over time for 5 minutes. The reduction of DCPIP leads to a loss of absorbance at this wavelength.

-

Calculation of Activity: Calculate the rate of change in absorbance per minute (ΔA600/min) from the linear portion of the curve. Enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient of DCPIP at pH 7.5 (ε = 16.1 mM⁻¹cm⁻¹).

Unit Definition: One unit (U) of NMGDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Self-Validation and Causality:

-

Causality: The choice of an artificial electron acceptor like DCPIP/PMS is necessary because the native acceptor may be unknown or unstable. PMS acts as an intermediate to facilitate electron transfer from the enzyme's flavin cofactor to DCPIP.

-

Trustworthiness: The protocol includes critical controls. A reaction run without the NMG substrate provides the background rate of DCPIP reduction by other cellular components, which must be subtracted. A reaction without the cell-free extract confirms that the reaction is enzyme-dependent. Linearity of the reaction rate with respect to enzyme concentration should be established to ensure the assay is not substrate-limited.

Part 3: Methylotrophic Methanogenesis: The Archaeal Strategy for Energy Conservation

Introduction and Core Logic

In contrast to bacterial assimilation, methanogenic archaea utilize methylated amines primarily as an energy source, producing methane as the terminal product.[4][5] The biochemical logic is fundamentally different: instead of incorporating the C1 unit into biomass, the goal is to transfer the methyl group to a terminal acceptor, Coenzyme M, and reduce it to methane. This process is directly coupled to the generation of an ion motive force for ATP synthesis. The pathway does not involve N-methylglutamate; instead, it relies on a highly specialized set of methyltransferases and a unique corrinoid (vitamin B12-like) carrier protein.[4]

Enzymatic Cascade of Methylamine-Dependent Methanogenesis

The utilization of trimethylamine (TMA), dimethylamine (DMA), and monomethylamine (MMA) in organisms like Methanosarcina mazei involves three distinct, yet homologous, sets of enzymes:

-

Substrate-Specific Methyltransferases (MttB, MtbB, MtmB): Each methylated amine has a dedicated methyltransferase. For example, MttB transfers the first methyl group from TMA to its cognate corrinoid protein, MttC, producing DMA.[4]

-

Corrinoid Proteins (MttC, MtbC, MtmC): These proteins act as the methyl group carriers. The cobalt atom within the corrinoid ring accepts the methyl group from the initial methyltransferase.

-

Methyl-Coenzyme M Methyltransferase (MtbA): This crucial enzyme catalyzes the final transfer of the methyl group from the methylated corrinoid protein to the terminal acceptor, Coenzyme M (HS-CoM), forming methyl-Coenzyme M (CH3-S-CoM).

-

Methyl-Coenzyme M Reductase (MCR): This enzyme, common to all methanogenic pathways, catalyzes the final, energy-releasing step: the reduction of CH3-S-CoM with Coenzyme B (HS-CoB) to produce methane (CH4) and a heterodisulfide (CoM-S-S-CoB).

Visualization of the Archaeal Methyltransferase Pathway

Caption: The methyltransferase-based pathway for methylotrophic methanogenesis in Archaea.

Part 4: Comparative Analysis and Field Insights

The divergence between the bacterial NMG pathway and archaeal methylotrophic methanogenesis represents a classic example of convergent evolution to utilize the same substrates for different metabolic ends.

Data Summary: Pathway Comparison

| Feature | N-Methylglutamate (NMG) Pathway | Archaeal Methyltransferase Pathway |

| Domain | Bacteria | Archaea |

| Primary Purpose | C1 and N Assimilation for Biomass | Energy Conservation (ATP Synthesis) |

| Key Substrates | Monomethylamine, L-Glutamate | Trimethylamine, Dimethylamine, Monomethylamine |

| Key Enzymes | GMAS, NMGS, NMGDH | MttB/C, MtbB/C, MtmB/C, MtbA, MCR |

| Initial C1 Carrier | L-Glutamate | Corrinoid Protein |

| Terminal C1 Acceptor | Tetrahydrofolate (H4F) | Coenzyme M (CoM) |

| Primary End Product | Methylene-H4F (for biosynthesis) | Methane (CH4) |

| Energy Input | Requires ATP (for GMAS) | Net Energy Gain (via Ion Gradient) |

Workflow: Comparative Genomic Analysis

For researchers isolating a novel methylamine-utilizing microorganism, a comparative genomic workflow is essential to determine which pathway is present.

Caption: A comparative genomic workflow to identify C1-amine utilization pathways.

Part 5: Implications for Research and Drug Development

Understanding the fundamental differences between these pathways opens distinct avenues for applied science.

-

Antimicrobial Drug Development: Methanogens are implicated in various contexts, from ruminant methane emissions to influencing the human gut microbiome. The enzymes of the methylotrophic methanogenesis pathway, particularly the substrate-specific methyltransferases (MttB, MtbB) and the terminal methyl-CoM reductase (MCR), are unique to archaea. Their absence in bacteria and eukaryotes makes them highly specific and attractive targets for the development of inhibitors. Such compounds could be used to modulate methanogen activity without broad-spectrum effects on the host or its bacterial microbiome.

-

Biocatalysis and Synthetic Biology: The bacterial NMG pathway enzymes, particularly GMAS, have potential applications in biocatalysis. GMAS can catalyze the ATP-dependent amidation of glutamate with various amines.[3] Engineering this enzyme could enable the fermentative production of specialty amino acid derivatives or other high-value nitrogenous compounds from simple, inexpensive feedstocks like methylamine and glutamate.

Part 6: References

-

Nayak, D. D., & Marx, C. J. (2014). Methylamine Utilization via the N-Methylglutamate Pathway in Methylobacterium extorquens PA1 Involves a Novel Flow of Carbon through C1 Assimilation and Dissimilation Pathways. Journal of Bacteriology, 196(22), 3894–3903. [Link]

-

KEGG Pathway. (n.d.). Methane metabolism - Methanosarcina mazei S-6. Kyoto Encyclopedia of Genes and Genomes. Retrieved January 1, 2026, from [Link]

-

Barber, R. D., et al. (2023). Methyl-Based Methanogenesis: an Ecological and Genomic Review. Applied and Environmental Microbiology, 89(2), e01780-22. [Link]

-

Saka, K., et al. (2021). Comprehensive Comparative Genomics and Phenotyping of Methylobacterium Species. Frontiers in Microbiology, 12, 743075. [Link]

-

ResearchGate. (n.d.). Time course of the methanogenic degradation of methylamine (A), dimethylamine (B), and trimethylamine (C) by Methanococcoides sp. AM1. Retrieved January 1, 2026, from [Link]

-

Barber, R. D., et al. (2023). Methyl-Based Methanogenesis: an Ecological and Genomic Review. ASM Journals. [Link]

-

Saka, K., et al. (2021). Comprehensive Comparative Genomics and Phenotyping of Methylobacterium Species. ResearchGate. [Link]

-

Borrel, G., et al. (2017). Genomics and metagenomics of trimethylamine-utilizing Archaea in the human gut microbiome. The ISME Journal, 11(9), 2059–2074. [Link]

-

KEGG GENOME. (n.d.). Methanosarcina mazei Go1. Kyoto Encyclopedia of Genes and Genomes. Retrieved January 1, 2026, from [Link]

-

KEGG GENOME. (n.d.). Methanosarcina mazei Go1 Pathway Module. Kyoto Encyclopedia of Genes and Genomes. Retrieved January 1, 2026, from [Link]

-

Gilmore, S. P., et al. (2022). The evolving role of methanogenic archaea in mammalian microbiomes. Frontiers in Microbiology, 13, 1045335. [Link]

-

Borrel, G., et al. (2017). Genomics and metagenomics of trimethylamine-utilizing Archaea in the human gut microbiome. PMC. [Link]

-

ResearchGate. (n.d.). (A) Arrangement of genes encoding the N-methylglutamate pathway on the... ResearchGate. Retrieved January 1, 2026, from [Link]

-

MDPI. (2024). Expanded Archaeal Genomes Shed New Light on the Evolution of Isoprenoid Biosynthesis. MDPI. [Link]

-

MDPI. (2024). Expanded Archaeal Genomes Shed New Light on the Evolution of Isoprenoid Biosynthesis. Scilit. [Link]

-

KEGG PATHWAY. (n.d.). Methane metabolism. Kyoto Encyclopedia of Genes and Genomes. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Genomics and metagenomics of trimethylamine-utilizing Archaea in the human gut microbiome. ResearchGate. Retrieved January 1, 2026, from [Link]

-

KEGG PATHWAY. (n.d.). Methane metabolism - Methanobrevibacter smithii ATCC 35061. Kyoto Encyclopedia of Genes and Genomes. Retrieved January 1, 2026, from [Link]

-

Gruffaz, C., et al. (2014). Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine. Journal of Bacteriology, 196(19), 3442–3449. [Link]

-

ResearchGate. (n.d.). 4 Fractions of methanogens divided based on their methanogenic... ResearchGate. Retrieved January 1, 2026, from [Link]

Sources

- 1. Genes of the N-Methylglutamate Pathway Are Essential for Growth of Methylobacterium extorquens DM4 with Monomethylamine - PMC [pmc.ncbi.nlm.nih.gov]